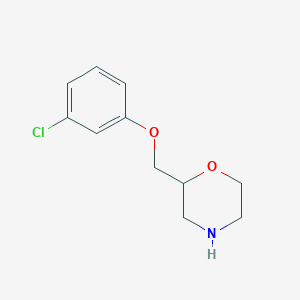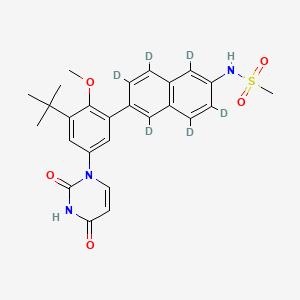
Dasabuvir Naphthyl-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dasabuvir Naphthyl-d6 is a deuterated form of Dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound is primarily used in the treatment of chronic hepatitis C infection, particularly in combination with other antiviral agents such as ombitasvir, paritaprevir, and ritonavir .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dasabuvir Naphthyl-d6 involves the incorporation of deuterium atoms into the naphthyl ring of Dasabuvir. This can be achieved through various deuteration techniques, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dasabuvir Naphthyl-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Dasabuvir Naphthyl-d6 has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Dasabuvir in biological samples.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Dasabuvir.
Medicine: Investigated for its potential use in combination therapies for the treatment of hepatitis C.
Industry: Utilized in the development of new antiviral drugs and in the quality control of pharmaceutical formulations
Wirkmechanismus
Dasabuvir Naphthyl-d6 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. This inhibition prevents the replication of the viral RNA, thereby halting the proliferation of the virus. The molecular target of this compound is the palm domain of the NS5B polymerase, where it induces a conformational change that renders the polymerase inactive .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sofosbuvir: Another NS5B polymerase inhibitor used in the treatment of hepatitis C.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for hepatitis C treatment.
Velpatasvir: An NS5A inhibitor used in combination with sofosbuvir for pan-genotypic hepatitis C treatment
Uniqueness
Dasabuvir Naphthyl-d6 is unique due to its deuterated naphthyl ring, which provides enhanced stability and metabolic resistance compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic studies and in the development of more effective antiviral therapies .
Eigenschaften
Molekularformel |
C26H27N3O5S |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]-1,3,4,5,7,8-hexadeuterionaphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i6D,7D,8D,9D,12D,13D |
InChI-Schlüssel |
NBRBXGKOEOGLOI-XAMKWCMMSA-N |
Isomerische SMILES |
[2H]C1=C(C2=C(C(=C(C(=C2[2H])NS(=O)(=O)C)[2H])[2H])C(=C1C3=C(C(=CC(=C3)N4C=CC(=O)NC4=O)C(C)(C)C)OC)[2H])[2H] |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


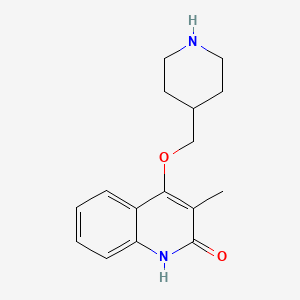
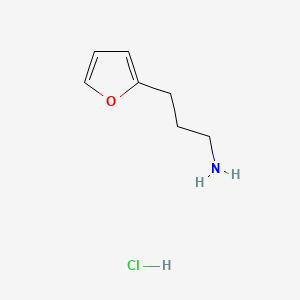
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
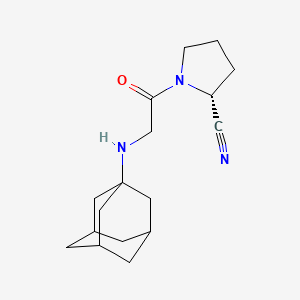

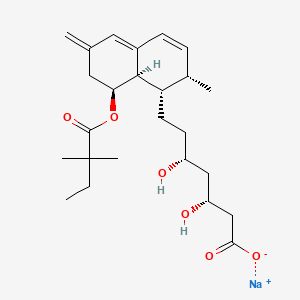
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
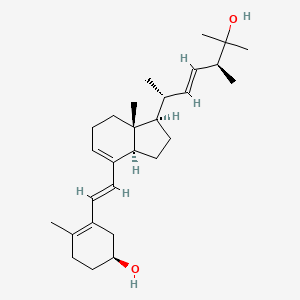

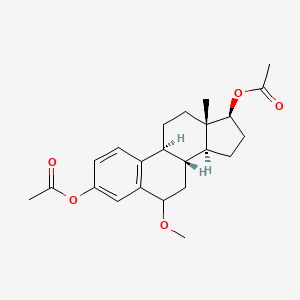
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)

